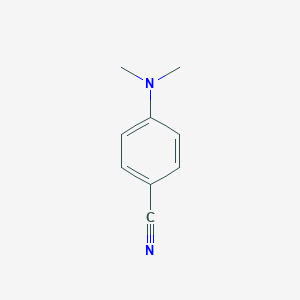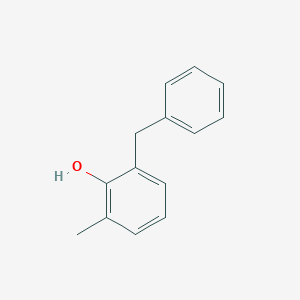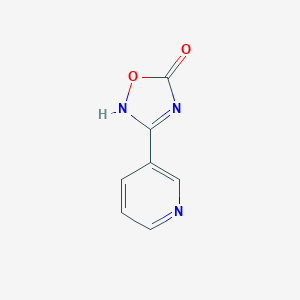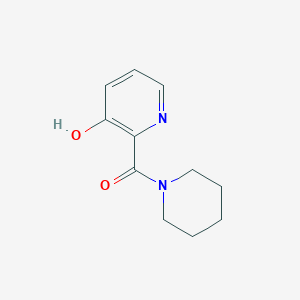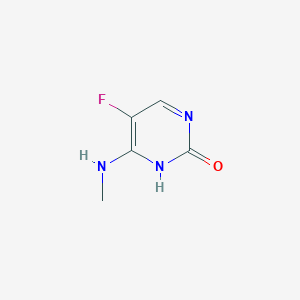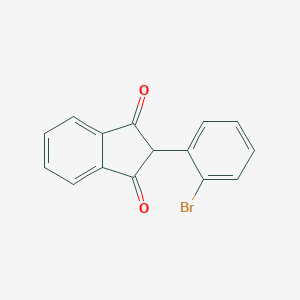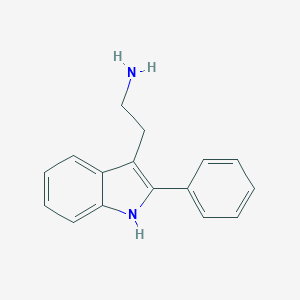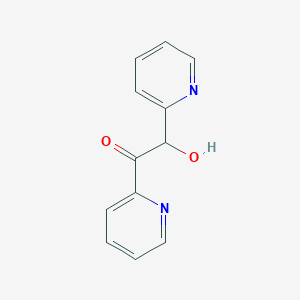
α-吡啶醇
描述
Alpha-Pyridone is a heterocyclic compound composed of a nitrogen atom and a five-member ring of carbon atoms. It is an organic compound found in many natural and synthetic products, including pharmaceuticals, dyes, fragrances, and insecticides. Alpha-Pyridone has been studied extensively for its potential applications in medicinal chemistry, due to its wide range of biological activities.
科学研究应用
抗氧化活性: α-吡啶醇被认为是一种独特的烯二醇抗氧化剂。研究表明,它及其衍生物表现出显着的抗氧化活性。例如,发现一些衍生物在清除自由基和保护人红细胞免受氧化性溶血方面比维生素 C 更有效 (Cheng 等人,2010 年)。同样,另一项研究表明,α-吡啶醇及其衍生物具有有效的 DPPH(一种自由基)清除活性,并且一些衍生物比抗坏血酸更有效 (Hatanaka 等人,2005 年)。
药理学: 在药理学中,吡哆胺(α-吡啶醇的衍生物)因其与 α-硫辛酸的相互作用而被研究,显示出改善肥胖 Zucker 大鼠胰岛素抵抗的潜力。这一发现表明对糖尿病治疗和以氧化应激为靶点的策略以减少胰岛素抵抗具有重要意义 (Muellenbach 等人,2009 年)。
激发态行为: 对 α-吡啶醇激发态行为的研究表明,当其扭转运动受到限制时,它会表现出荧光。这一发现可能对荧光和分子检测领域产生影响 (Gudipati,1993 年)。
腐蚀抑制: α-吡啶醇还被用作盐酸中低碳钢的腐蚀抑制剂,与相关化合物相比显示出更好的抑制效果。这项研究表明在材料科学和工业过程中的潜在应用 (Ita 和 Offiong,1997 年)。
作用机制
Target of Action
Alpha-Pyridoin, also known as 1,1,2-di(2-pyridyl)-1,2-ethenediol, is a unique enediol antioxidant . Its primary targets are free radicals, particularly the galvinoxyl radical (GO˙), which it scavenges to protect cells from oxidative damage .
Mode of Action
Alpha-Pyridoin interacts with its targets through two primary mechanisms: the direct hydrogen atom transfer (HAT) mechanism and the sequential proton loss electron transfer (SPLET) mechanism . The HAT mechanism is predominant in non-polar environments like ethyl acetate, while the SPLET mechanism is more prevalent in polar environments that support ionization, such as ethanol .
Biochemical Pathways
By scavenging free radicals, alpha-Pyridoin can potentially prevent or mitigate the cellular damage caused by oxidative stress .
Result of Action
The primary result of alpha-Pyridoin’s action is the scavenging of free radicals, particularly the galvinoxyl radical (GO˙), and the protection of cells, such as human red blood cells (RBCs), from oxidative haemolysis . This antioxidant activity can potentially prevent or mitigate the cellular damage caused by oxidative stress .
Action Environment
The environment significantly influences the action of alpha-Pyridoin. As mentioned earlier, the compound’s mode of action can vary depending on the polarity of the environment . In non-polar environments like ethyl acetate, the reaction occurs primarily by the HAT mechanism, while in polar environments that support ionization, such as ethanol, the SPLET mechanism is more prevalent .
安全和危害
生化分析
Biochemical Properties
Alpha-Pyridoin and its derivatives have been synthesized and their capacities to scavenge galvinoxyl radical (GO˙) and protect human red blood cells (RBCs) from oxidative haemolysis have been compared . It was found that the compounds with a methyl or methoxy group at the 5-position exhibit significantly higher GO˙-scavenging and anti-haemolysis activities than other derivatives and vitamin C .
Cellular Effects
The antioxidant activity of Alpha-Pyridoin has a protective effect on human red blood cells (RBCs) from oxidative haemolysis .
Molecular Mechanism
The antioxidant mechanism of Alpha-Pyridoin involves the scavenging of galvinoxyl radical (GO˙). In ethyl acetate, the reaction occurs primarily by the direct hydrogen atom transfer (HAT mechanism). In ethanol that supports ionization, the kinetics of the process is mostly governed by sequential proton loss electron transfer (SPLET mechanism) .
Temporal Effects in Laboratory Settings
The antioxidant activity of Alpha-Pyridoin and its derivatives has been studied over time, with compounds exhibiting higher GO˙-scavenging and anti-haemolysis activities than other derivatives and vitamin C .
属性
IUPAC Name |
2-hydroxy-1,2-dipyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8,11,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBDAJDDDOIASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318438 | |
| Record name | α-Pyridoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1141-06-6 | |
| Record name | α-Pyridoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-1,2-di-2-pyridylethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Pyridoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Pyridoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1,2-di-2-pyridylethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes α-pyridoin unique as an antioxidant?
A1: α-Pyridoin (1,2-di(2-pyridyl)-1,2-ethenediol) stands out due to its unique enediol structure. [] This structure enables it to act as an effective radical scavenger, demonstrated by its ability to neutralize galvinoxyl radicals (GO*). [] Research suggests that α-pyridoin can leverage both hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms to scavenge radicals, with the dominant mechanism influenced by the solvent environment. []
Q2: How does the structure of α-pyridoin influence its antioxidant activity?
A2: Studies have investigated the structure-activity relationship (SAR) of α-pyridoin by analyzing the antioxidant capacity of its derivatives. [] Introducing a methyl or methoxy group at the 5-position of the pyridine ring significantly enhanced both GO* scavenging and protection against oxidative hemolysis in red blood cells. [] These findings highlight the importance of specific structural modifications in optimizing the antioxidant potential of α-pyridoin derivatives.
Q3: Are there any ongoing research efforts to explore the applications of α-pyridoin?
A4: Yes, research is exploring the potential of α-pyridoin derivatives as multi-target antibacterial agents. [] This research focuses on synthesizing phthalimidine-quinolinone compounds incorporating the α-pyridoin scaffold. [] These compounds have shown promising inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. [] This line of research highlights the versatility of α-pyridoin as a scaffold for developing new therapeutic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




